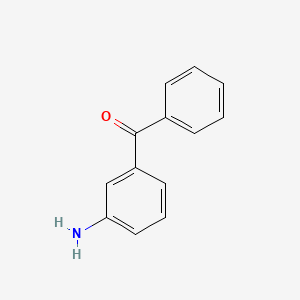

3-Aminobenzophenone

Description

Properties

IUPAC Name |

(3-aminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUADXEJBHCKVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182593 | |

| Record name | Benzophenone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-78-1 | |

| Record name | 3-Aminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2835-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 3-Benzoylaniline

An In-Depth Technical Guide to 3-Benzoylaniline (3-Aminobenzophenone)

Introduction

3-Benzoylaniline, also known by its systematic name (3-aminophenyl)(phenyl)methanone or as m-aminobenzophenone, is an aromatic organic compound featuring both a primary amine and a ketone functional group. This unique bifunctionality makes it a valuable and versatile building block in synthetic chemistry. Its structural scaffold is a recurring motif in various fields, from materials science to medicinal chemistry, where the benzophenone core is of particular interest.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core physical and chemical properties of 3-Benzoylaniline, outlines its spectroscopic profile, presents a plausible synthetic methodology, and discusses its applications and safety considerations. The information is synthesized to provide not just data, but also context and rationale, reflecting an approach grounded in practical laboratory application.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Benzoylaniline is cataloged under several identifiers across major chemical databases.

Caption: 2D structure of (3-aminophenyl)(phenyl)methanone.

Table 1: Compound Identifiers and Core Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3-Aminophenyl)(phenyl)methanone | [1][2] |

| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [3][4] |

| CAS Number | 2835-78-1 | [2][3] |

| EC Number | 220-614-4 | |

| Molecular Formula | C₁₃H₁₁NO | [1][3] |

| Molecular Weight | 197.23 g/mol | [1][5] |

| InChIKey | FUADXEJBHCKVBN-UHFFFAOYSA-N |[1][2] |

Physical and Spectroscopic Properties

The physical state and spectroscopic fingerprint of a compound are critical for its practical handling, purification, and characterization.

Physical Properties

3-Benzoylaniline is typically a yellow to greenish crystalline powder at room temperature.[3][4] Its solubility profile is characteristic of many aromatic compounds; it is practically insoluble in water but shows solubility in organic solvents like methanol and DMSO.[6]

Table 2: Key Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow to green powder | [3][4] |

| Melting Point | 81-87 °C | [3][7] |

| Boiling Point | 381.0 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | 3.39 ± 0.10 (Predicted) |[3][4] |

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure. The key expected features for 3-Benzoylaniline are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features from its three main components: the amine, the ketone, and the aromatic rings.

-

N-H Stretch: As a primary amine, two distinct peaks are expected in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.[8]

-

C=O Stretch: A strong, sharp absorption peak characteristic of the benzophenone ketone carbonyl group will appear around 1650-1680 cm⁻¹.

-

Aromatic C-H & C=C Stretches: Multiple peaks will be present corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1450-1600 cm⁻¹ region).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but can be expected in the 3.5-5.0 ppm range.[8] This peak will disappear upon D₂O exchange.

-

¹³C NMR: The spectrum will feature a downfield signal for the carbonyl carbon (~190-200 ppm). The aromatic carbons will resonate in the ~110-150 ppm range, with carbons directly attached to the nitrogen atom appearing more upfield within this range.[8]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mode, the mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 197, corresponding to the molecular weight.[1] Key fragmentation patterns would include the loss of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z = 120, and the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105.

Chemical Properties and Reactivity

The reactivity of 3-Benzoylaniline is dictated by the interplay between its nucleophilic amino group and the electron-withdrawing benzoyl group.

-

Amine Group Reactivity: The primary aromatic amine is a nucleophilic center and the site of basicity. It can undergo typical amine reactions such as:

-

Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides. This is a common derivatization strategy.

-

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[9]

-

Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring.

-

-

Aromatic Ring Reactivity: The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions (relative to the amine). However, this is tempered by the strong electron-withdrawing and meta-directing nature of the benzoyl group. The overall substitution pattern will depend on the reaction conditions, with the positions ortho and para to the amine being the most likely sites of reaction.

-

Ketone Group Reactivity: The carbonyl group can undergo nucleophilic addition reactions, although it is less reactive than an aliphatic ketone due to conjugation with the two aromatic rings.

Synthesis and Purification Protocol

While various synthetic routes exist for meta-substituted anilines[10][11], a common and reliable method for preparing aminobenzophenones is through Friedel-Crafts acylation. The following protocol describes a plausible approach for the synthesis of 3-Benzoylaniline.

Causality: The core logic is to first protect the highly reactive amine of an aniline precursor to prevent it from coordinating with the Lewis acid catalyst and to control its directing effect. Acetanilide is an excellent choice as it deactivates the ring slightly and remains ortho-, para-directing. The Friedel-Crafts acylation with benzoyl chloride installs the ketone. The meta-isomer is often a significant product in this reaction due to steric hindrance and electronic effects. Finally, deprotection of the amine yields the target molecule.

Caption: General workflow for the synthesis and purification of 3-Benzoylaniline.

Step-by-Step Experimental Protocol

-

Reaction Setup (Acylation):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 eq.).

-

Add a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) to the stirred suspension.

-

Add acetanilide (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Very carefully and slowly quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and is highly exothermic.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine the organic extracts and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification (Isolation of Isomers):

-

The crude product will be a mixture of ortho, meta, and para isomers. Purify this mixture using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the isomers. The meta isomer is usually intermediate in polarity between the ortho and para products.

-

-

Deprotection (Hydrolysis):

-

Dissolve the isolated meta-acyl acetanilide intermediate in ethanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for several hours until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) until the solution is basic.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-Benzoylaniline.

-

-

Final Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure 3-Benzoylaniline as a crystalline solid.

-

Applications in Research and Drug Development

3-Benzoylaniline is primarily utilized as a chemical intermediate. Its bifunctional nature allows it to be a key starting material for constructing more complex molecular architectures.

-

Building Block for Heterocycles: The amine and ketone functionalities can be used in condensation reactions to form various heterocyclic systems, which are prevalent in pharmaceuticals.

-

Synthesis of Photoaffinity Probes: It has been used in the synthesis of chiral photoaffinity labeling probes, where the benzophenone moiety acts as a photoreactive group that can form a covalent bond with a biological target upon UV irradiation.[3][4]

-

Fragment in Drug Discovery: The benzanilide core (a derivative of 3-benzoylaniline) is a key structural feature in a number of small molecule drugs, particularly tyrosine kinase inhibitors (TKIs) used in oncology.[12] Compounds like Nilotinib and Ponatinib contain this scaffold. Therefore, 3-benzoylaniline serves as a valuable fragment for building combinatorial libraries aimed at discovering new kinase inhibitors.[12]

-

Material Science: The rigid, aromatic structure of 3-benzoylaniline and its derivatives makes them candidates for the synthesis of polymers and supramolecular assemblies with interesting photophysical properties. It is known to form nanostructures through self-assembly with cyclodextrins.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 3-Benzoylaniline.

-

Hazards: It is classified as an irritant.[3][4] It causes skin irritation (H315) and serious eye irritation (H319).[3] May cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[3] Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

-

Spill & Disposal: In case of a spill, avoid generating dust, sweep up the material, and place it in a suitable container for disposal.[15] Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

3-Benzoylaniline is a foundational chemical intermediate whose value lies in the synthetic versatility afforded by its amine and ketone functionalities. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for its effective use in research and development. From its role as a building block for complex heterocyclic drugs to its application in creating photoactive probes and novel materials, 3-Benzoylaniline remains a relevant and important molecule for the modern synthetic chemist. Adherence to proper safety protocols ensures its potential can be explored responsibly.

References

- 3-Benzylaniline - Cymit Química S.L. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGiW6S9t8c1E1GHgs11ShRqxryTuEkc8KGz6N1sw6VSlLnWwFqpTx3R_-4IQVMXdfdN5YW_MPju9GCj15wLZnP-fHi3GWRnjxKUtYwOZ4DeRcGhR3BxldwPbVrPv1bBYNkaf0aIR98cD2ObMwkBleVjaxEC_kXEnB]

- Chemical Properties of 2-Aminobenzophenone (CAS 2835-77-0) - Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNXWiAxX-NnOeb7_Vg86AoY8TatmLR50u3uXj5D2eBUZtjskztZFN691_bpMnXmmTQ00nvCD3hoTbGBFMT3S9tQhaYCkUyr01VmmULBYoLUW83HUzA2rok-wFC5MRYdZ668o-HWeNKUkyEUv9-p-ptW7U=]

- 2-Aminobenzophenone 98 2835-77-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFDJdpXXsjbMVFzHjsOOnQtezNgLrkjcAXevNJFh5gA9lHBHBpS-Ik3ULc71PbelAyVctUC9bkBhqIOGdbOS61-_7TGWJ5ELzjANwG64rKGFVLCk0yb93zlx5aCeq55P9Vc6tfr_2Xl273d4jFjoRhhk0ooA==]

- CAS RN 2835-77-0 - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiO2YOhkO_4qq-093XfaFkXAXKgdWFASVLxKS7YYsrTS7qO4LbhXHM-ufYHTm0fPxpU4XqOtjVdLmITBFE-cFYWSqKOjbChEKwRWGUQPReW4JLI3NiStYaRViJTAzEo141DYbd0FVky4TgyLbTZA==]

- 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Benzyloxyaniline]

- 2-Aminobenzophenone | 2835-77-0 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKic_aWaw6ztNBx7tyBcG4ZLX-Q8UhOTiGOQBkNmPFgtaQtFsqzi4E0XHuKBhN8Vx-8EkLPv9k-D03ZouvJKBdbcSdD8gSRBYdXIhDpdncFBr_AqifBmHJA_7iJG7UaOOi_TnZaEEv0ymPhVjsqAUKQJL_NdIB9a9cdZQW53lSCg==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1S4Rtqv7PeMWOjngKa-gD3lEfno1Ha3J2yVvSlTMe7ek1PBwN8DryNoJ8Eh7SPNn7IByq9ZwHaXvijE99ZqYBfDqBJIZXllZXk_hCe4FFYrnYvs7G4tl5Gg3JZf2F8gOyRlhm9hsz3Lpy]

- Benzylaniline | C13H13N | CID 66028 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzylaniline]

- 2-Aminobenzophenone | C13H11NO | CID 76080 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminobenzophenone]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0xLlwrWjv_9AXe8fZveSxqXne8aQVZQ8YLZGv68OvkM1L9wRlK_BGjKEH6Gm1MkO5yeGAiV0u_eS99QQVwfADroZoWVQqGQHm5zK9uD9JHyD_NclT-9BlETpvDlwLPV02Aa0-TF1CXP_IEBOq-7xZovMtzuFaisj6iWY66y4XpOaE0jAeYwOomEz0UKNbCx2U5jV2s5UYDdGxDU6l3VGj0xMFmdyx08rAA7lhuHj_iveDXFjr8QybPAsIQEpKt1wCjC4E6D8xVwCMA3yCEYCxdyPtU4OJxBnL]

- This compound | 2835-78-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8715047_EN.htm]

- Benzylaniline(103-32-2)MSDS Melting Point Boiling Density Storage Transport. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfLh6chxYLFi8hg47gOnqaUFpPaAyPTq8_pnHVqhkQilf2ijInbuqZ6yzRLx25D2x3wxPo_IRoPssPpF31vMwCWxe0I-l65AS-t6W4YIkVpNp4HNL3fV1ZUzcB9EetsjSu-YkhPqXNLp43jzCR4BLtO7SCtWAngg==]

- SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. [URL: https://dergipark.org.tr/en/download/article-file/18858]

- This compound 97 2835-78-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/a41801]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcES8kuyYXdynQnueo_efAgTDjl85eyEZsz7y2NzGr4XnOy3r_H9QALnLXpxZbckgiQe9LGn1iqnzxDRigyzmgvcFcrxORz05MWoaWtUjncqvGJWUL-CIUndew5ZQhrFQHFPbzjyy7DILb4vAZTFUII-R9owdiAcAHibCSisxVU98-FdgdsFp5oy12h8-pPvjYi0q0hbNLQeQrx-ZRgAQqZ8CRwYccoSVqr17l8gR4dejuhAFhVD2CDZ81GB9AjPHwhF_9FccqWzgiSrK5_L0qQ-tPr9g=]

- This compound One Chongqing Chemdad Co. ,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaSSVFgL89eIsbPYYuA65XbI22jI6Sj1p4gaI8H5tpETH8N22McmhTgUyGQorDuF60iKVxtdRs14PIWYXw16aObAi4j_yWCItzrRARGH5inLWjrTznwO0EC61dCMWx2jWwxmEfVSPGkf6GdD3Sow==]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2835781&Mask=40]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2835781&Type=Mass&Index=1#Mass-Spec]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2835781&Type=Ion-Energetics&Index=1#Ion-Energetics]

- Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018868/]

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [URL: https://www.beilstein-journals.org/bjoc/articles/20/188]

- 3-BENZOYLANILINE | CAS 2835-78-1 - Matrix Fine Chemicals. [URL: https://www.matrix-fine-chemicals.com/product/3-benzoylaniline_mm2835781.html]

- This compound - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2835781&Type=IR-SPEC&Index=1#IR-SPEC]

- This compound | CAS 2835-78-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-aminobenzophenone-2835-78-1]

- N-Ethyl-N-benzylaniline | C15H17N | CID 7098 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Ethyl-N-benzylaniline]

- N-Benzyl-3-methoxyaniline | C14H15NO | CID 9942546 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-methoxyaniline]

- Aniline | C6H5NH2 | CID 6115 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Aniline]

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11262075/]

- 2-benzoylaniline - ChemBK. [URL: https://www.chembk.com/en/chem/2-benzoylaniline]

- Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6474127/]

- Synthesis of 3-benzyl-2-substituted Quinoxalines as Novel Monoamine Oxidase A Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/16343846/]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. [URL: https://patents.google.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines/24.10%3A_Spectroscopy_of_Amines]

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. [URL: https://www.researchgate.net/post/NMR_mass_spectroscopy_IR-finding_compound_structure]

- Development of novel benzotriazines for drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22494191/]

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9961609/]

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6698]

Sources

- 1. This compound [webbook.nist.gov]

- 2. 3-BENZOYLANILINE | CAS 2835-78-1 [matrix-fine-chemicals.com]

- 3. This compound | 2835-78-1 [amp.chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. This compound [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 11. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzylaniline(103-32-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-Aminobenzophenone (C₁₃H₁₁NO)

Introduction

3-Aminobenzophenone, also known by its IUPAC name (3-aminophenyl)(phenyl)methanone, is a key organic compound featuring a diaryl ketone structure with an amine functional group.[1] This arrangement makes it a versatile building block and a valuable intermediate in various fields, most notably in pharmaceutical sciences and materials research. Its significance stems from the benzophenone core, which is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[2] This guide provides an in-depth analysis of this compound's core properties, a validated synthesis protocol, its critical applications in drug development, and essential safety protocols for laboratory professionals.

Core Molecular Properties and Identification

The fundamental characteristics of this compound define its reactivity and physical behavior. Its identity is established through a combination of its chemical formula, molecular weight, and unique registry numbers.

Chemical Structure:

Figure 1. The chemical structure of this compound, illustrating the phenyl, ketone, and aminophenyl groups.

Key Identifiers and Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁NO | [1][3][4] |

| Molecular Weight | 197.23 g/mol | [3][5] |

| IUPAC Name | (3-aminophenyl)(phenyl)methanone | [1] |

| Synonyms | 3-Benzoylaniline, m-Aminobenzophenone | [1][3][4] |

| CAS Number | 2835-78-1 | [1][3][4] |

| Appearance | Yellow to greenish powder | [6][7][8] |

| Melting Point | 81-87 °C | [5][8][9] |

| Boiling Point | 381.0 ± 25.0 °C (Predicted) | [8] |

| InChI Key | FUADXEJBHCKVBN-UHFFFAOYSA-N | [1][4] |

Synthesis and Purity Validation

The most common and reliable laboratory-scale synthesis of this compound involves the chemical reduction of its nitro precursor, 3-nitrobenzophenone. This transformation is efficient and utilizes readily available reagents.

Synthetic Rationale

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of a reducing agent is critical. While catalytic hydrogenation is effective, a classic and robust method for this specific conversion is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is favored for its high yield and tolerance of the ketone functional group, which remains unaffected under these conditions.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzophenone

This protocol describes a self-validating procedure for the synthesis and purification of this compound.

Materials and Equipment:

-

3-Nitrobenzophenone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH), 10 M solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-nitrobenzophenone (1 equivalent) in ethanol. To this solution, add tin(II) chloride dihydrate (approx. 3-4 equivalents).

-

Acidification: Slowly add concentrated HCl to the mixture while stirring. The addition is exothermic and should be done cautiously in an ice bath. This acidic environment is crucial for the reduction mechanism to proceed.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Neutralization and Workup: After cooling to room temperature, slowly neutralize the reaction mixture by adding 10 M NaOH solution until the pH is basic (pH > 10). This step is critical to deprotonate the newly formed aniline and precipitate tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic product will preferentially move into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄ to remove residual water. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to obtain a yellow-greenish crystalline solid.

Purity Validation

-

Melting Point Analysis: A sharp melting point within the literature range (81-87 °C) indicates high purity.[5][8]

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by comparing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with established reference spectra.[1][10] The IR spectrum should show the appearance of N-H stretches (around 3300-3500 cm⁻¹) and the disappearance of N-O stretches from the nitro group.

Key Applications in Research and Development

This compound is not typically an end-product but rather a valuable scaffold and intermediate. Its applications are primarily centered in medicinal chemistry and the synthesis of specialized chemical probes.

Intermediate for Bioactive Molecules

The compound serves as a crucial starting material for more complex molecules. It is used in the synthesis of chiral photoaffinity labeling probes and racemic benzophenone ureas, which are tools for studying biological receptors and enzymes.[3][5][6] A notable industrial application is its role as a potential precursor in the synthesis of 3,4-diaminobenzophenone, a key intermediate for the anthelmintic drug Mebendazole .[11] The synthesis of Mebendazole highlights the importance of aminobenzophenone structures in accessing globally important medicines.

Scaffold in Medicinal Chemistry

The benzophenone framework is a cornerstone in drug design.[2] Synthetic derivatives of this compound have been investigated as potent and selective inhibitors of key signaling proteins, such as p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses.[12] The ability to easily modify the amino group and the aromatic rings allows for the systematic development of structure-activity relationships (SAR) to optimize ligand potency and selectivity.

Visualization: Synthetic Logic for Benzimidazole Anthelmintics

The following diagram illustrates the logical progression from a substituted aminobenzophenone to a complex drug molecule like Mebendazole, showcasing its importance as a foundational reagent.

Caption: Simplified workflow from a benzophenone intermediate to the drug Mebendazole.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.

-

GHS Hazard Classification: The compound is classified as causing skin irritation (H315, Skin Irrit. 2) and serious eye irritation (H319, Eye Irrit. 2).[5][13] It may also cause respiratory irritation (H335).[13]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated fume hood.

-

Handling Precautions: Avoid inhalation of dust and direct contact with skin and eyes.[13][14] Wash hands thoroughly after handling.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8]

Conclusion

This compound is a compound of significant utility, bridging basic organic synthesis with advanced drug discovery. Its molecular weight of 197.23 g/mol and formula of C₁₃H₁₁NO are the starting points for understanding a molecule whose true value lies in its synthetic versatility.[3][5] For researchers and drug development professionals, this compound represents a reliable and adaptable building block for creating novel chemical entities with therapeutic potential. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.

References

-

This compound . NIST Chemistry WebBook. [Link]

-

This compound . NIST Chemistry WebBook. [Link]

-

This compound . Stenutz. [Link]

-

An alternate synthesis of 3,4-diaminobenzophenone and of mebendazole . Organic Preparations and Procedures International. [Link]

-

This compound . Chongqing Chemdad Co., Ltd. [Link]

-

This compound IR Spectrum . NIST Chemistry WebBook. [Link]

-

This compound IR Spectrum . NIST Chemistry WebBook. [Link]

-

This compound IR Spectrum . NIST Chemistry WebBook. [Link]

- Synthetic method of 3, 4-diamino-benzophenone.

-

This compound UV/Visible Spectrum . NIST Chemistry WebBook. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry . RSC Medicinal Chemistry. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. 3-氨基二苯甲酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 2835-78-1 [chemicalbook.com]

- 7. This compound | 2835-78-1 [amp.chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of m-Aminobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of m-Aminobenzophenone (3-aminobenzophenone), a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. This document delves into the principles and practical applications of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through a detailed examination of the spectral data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to unambiguously identify and characterize this compound, ensuring the integrity and quality of their scientific endeavors. Each section integrates theoretical explanations with practical, field-proven insights, offering detailed experimental protocols and in-depth spectral interpretations.

Introduction: The Significance of m-Aminobenzophenone

m-Aminobenzophenone, with the chemical formula C₁₃H₁₁NO, is an aromatic ketone and amine that serves as a versatile precursor in organic synthesis. Its structural motif is present in a variety of biologically active molecules, making its unambiguous identification paramount in drug discovery and development pipelines. The correct interpretation of its spectroscopic data is not merely an academic exercise but a critical step in quality control, reaction monitoring, and the elucidation of reaction mechanisms. This guide provides a detailed spectroscopic analysis of m-aminobenzophenone to serve as a reliable reference for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its local environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.

The ¹H NMR spectrum of m-aminobenzophenone presents a series of signals corresponding to the aromatic protons and the amine protons. The integration of these signals confirms the presence of 11 protons in the molecule. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons and provide valuable information about the substitution pattern of the aromatic rings.

Table 1: ¹H NMR Spectral Data for m-Aminobenzophenone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data sourced from ChemicalBook[1] | |||

| ~7.2-7.8 | Multiplet | 9H | Aromatic Protons (C₆H₅ and C₆H₄) |

| ~3.8 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

The complex multiplet in the aromatic region arises from the overlapping signals of the nine protons on the two phenyl rings. The protons on the unsubstituted phenyl ring are influenced by the electron-withdrawing carbonyl group, while the protons on the amino-substituted ring are affected by both the electron-donating amino group and the electron-withdrawing carbonyl group. The broad singlet for the amine protons is characteristic and is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. As the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C spin-spin coupling is not typically observed. Therefore, ¹³C NMR spectra are usually proton-decoupled, meaning each unique carbon atom appears as a single sharp line.

The ¹³C NMR spectrum of m-aminobenzophenone is expected to show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon is significantly deshielded and appears at a high chemical shift, while the carbons of the aromatic rings appear in the typical aromatic region (110-160 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for m-Aminobenzophenone

| Predicted Chemical Shift (ppm) | Assignment |

| Data predicted by spectral databases | |

| ~196 | Carbonyl Carbon (C=O) |

| ~148 | C-NH₂ |

| ~138 | Quaternary Carbon (C-CO) |

| ~132 | para-Carbon (unsubstituted ring) |

| ~130 | ortho-Carbons (unsubstituted ring) |

| ~129 | C-5 (amino-substituted ring) |

| ~128 | meta-Carbons (unsubstituted ring) |

| ~119 | C-6 (amino-substituted ring) |

| ~118 | C-4 (amino-substituted ring) |

| ~115 | C-2 (amino-substituted ring) |

The prediction indicates the deshielding effect of the carbonyl group on the attached quaternary carbon and the carbons of the unsubstituted phenyl ring. Conversely, the electron-donating amino group shields the carbons of the substituted ring, particularly the ortho and para positions, resulting in their upfield chemical shifts.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general steps for acquiring high-quality NMR spectra of m-aminobenzophenone.

Materials:

-

m-Aminobenzophenone sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

Pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of m-aminobenzophenone and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent in a small vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition of ¹H NMR Spectrum:

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

Acquire the free induction decay (FID).

-

-

Acquisition of ¹³C NMR Spectrum:

-

Switch the probe to the ¹³C channel.

-

Set the appropriate spectral width, number of scans, and use proton decoupling.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs to obtain the NMR spectra.

-

Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Causality Behind Experimental Choices:

-

Deuterated Solvents: Using a deuterated solvent is essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain a stable magnetic field.

-

Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio and makes the spectrum easier to interpret.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Interpreting the IR Spectrum of m-Aminobenzophenone

The IR spectrum of m-aminobenzophenone provides clear evidence for its key functional groups: the carbonyl group (C=O) of the ketone and the amino group (-NH₂).

Table 3: Key IR Absorption Bands for m-Aminobenzophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Data sourced from NIST Chemistry WebBook[2] | |||

| 3400-3200 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~1650 | Strong | C=O stretch | Ketone |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1320 | Medium | C-N stretch | Aromatic Amine |

| 800-690 | Strong | C-H bend (out-of-plane) | Aromatic |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations. The strong absorption around 1650 cm⁻¹ is characteristic of a conjugated ketone. The various C-H and C=C stretching and bending vibrations confirm the presence of the aromatic rings.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.

Materials:

-

m-Aminobenzophenone sample

-

FTIR grade KBr powder

-

Agate mortar and pestle

-

Pellet press and die set

-

Spatula

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of m-aminobenzophenone with approximately 100-200 mg of dry FTIR grade KBr powder in an agate mortar. The mixture should be ground to a fine, homogeneous powder.

-

Loading the Die: Transfer the powder into the collar of a clean, dry pellet die.

-

Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes.

-

Pellet Removal: Carefully release the pressure and remove the die from the press. The resulting KBr pellet should be transparent or translucent.

-

Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment.

-

Sample Scan: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc, providing a solid-state matrix for the sample.

-

Grinding: Thorough grinding is crucial to ensure that the sample is finely dispersed within the KBr matrix, which minimizes light scattering and produces a high-quality spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can provide the molecular weight of a compound and information about its structure through the analysis of fragmentation patterns.

Interpreting the Mass Spectrum of m-Aminobenzophenone

The mass spectrum of m-aminobenzophenone obtained by electron ionization (EI) will show a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound (197.23 g/mol ). The fragmentation pattern provides clues about the molecule's structure.

Table 4: Key Fragments in the Mass Spectrum of m-Aminobenzophenone

| m/z | Proposed Fragment |

| Data sourced from NIST Chemistry WebBook[3] | |

| 197 | [C₁₃H₁₁NO]⁺˙ (Molecular Ion) |

| 120 | [C₇H₆NO]⁺ (Loss of phenyl radical) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 92 | [C₆H₆N]⁺ (Loss of benzoyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The molecular ion at m/z 197 is typically observed. The base peak (the most intense peak) is often at m/z 120, resulting from the loss of the unsubstituted phenyl radical. The presence of the benzoyl cation at m/z 105 and the phenyl cation at m/z 77 are also characteristic fragments of benzophenone derivatives.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

The following is a general protocol for analyzing a solid sample like m-aminobenzophenone using a direct insertion probe with electron ionization.

Materials:

-

m-Aminobenzophenone sample

-

Capillary tube or sample holder for the direct insertion probe

-

Spatula

Procedure:

-

Sample Loading: Place a small amount of the solid sample into the capillary tube of the direct insertion probe.

-

Probe Insertion: Insert the probe into the mass spectrometer's ion source.

-

Vaporization: Gradually heat the probe to vaporize the sample into the ion source.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Causality Behind Experimental Choices:

-

Electron Ionization (EI): EI is a hard ionization technique that imparts a significant amount of energy to the analyte molecules, leading to extensive fragmentation. This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is useful for structural elucidation and library matching.

-

High Vacuum: The entire process is carried out under a high vacuum to prevent collisions between ions and gas molecules, which would interfere with their trajectory and detection.

Visualization of Key Concepts

Visual aids can significantly enhance the understanding of spectroscopic principles and data interpretation.

Molecular Structure and Numbering

Caption: Molecular structure of m-Aminobenzophenone with atom numbering.

Key Fragmentation Pathways in Mass Spectrometry

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Aminobenzophenone

Foreword: From Raw Data to Molecular Insight

In the landscape of modern drug discovery and materials science, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for molecular structure elucidation. Its ability to provide precise information about the chemical environment of individual atoms is fundamental to confirming molecular identity, assessing purity, and understanding structure-activity relationships. This guide is designed for researchers and drug development professionals who seek to move beyond a superficial reading of spectra. We will delve into the ¹H NMR analysis of 3-aminobenzophenone, a key building block in synthetic chemistry. Our approach will be rooted in causality, explaining not just what to do, but why each experimental choice and analytical step is critical for generating a self-validating, unambiguous dataset.

Foundational Principles: Decoding the Aromatic Region

The ¹H NMR spectrum of an aromatic compound is dictated by the unique electronic environment of the benzene ring. Protons attached to an aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[1] This significant deshielding is a direct consequence of the "ring current" effect, where the delocalized π-electrons of the aromatic system circulate in the presence of an external magnetic field (B₀), inducing a local magnetic field that adds to B₀ in the region of the aryl protons.[2]

The true analytical power of NMR emerges when we consider the influence of substituents. The electronic nature of groups attached to the ring perturbs the electron density, altering the chemical shift of the remaining aryl protons in predictable ways:

-

Electron Donating Groups (EDGs): Groups like amines (-NH₂) or ethers (-OR) donate electron density into the π-system, primarily at the ortho and para positions. This increased electron density creates a shielding effect, causing the corresponding proton signals to shift upfield (to a lower ppm value).[3][4]

-

Electron Withdrawing Groups (EWGs): Groups like carbonyls (-C=O) or nitro groups (-NO₂) withdraw electron density from the π-system, again, most strongly affecting the ortho and para positions. This deshields these protons, shifting their signals further downfield (to a higher ppm value).[3][5]

In this compound, we have the privilege of observing both effects simultaneously on the same molecule, providing a rich and instructive spectral analysis.

Molecular Structure of this compound

To facilitate a clear discussion, we will adopt a systematic numbering scheme for the protons on both aromatic rings.

Caption: Structure of this compound with proton numbering.

The Self-Validating Protocol: Acquiring a High-Fidelity Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. A flawed protocol at this stage will inevitably lead to ambiguous or misleading data. The following workflow is designed to ensure reproducibility and data integrity.

Experimental Workflow Diagram

Caption: Workflow for high-quality NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Solvent Selection: The choice of a deuterated solvent is paramount to avoid large, overwhelming solvent signals in the ¹H spectrum.[6] Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region.[7]

-

Sample Concentration: For a standard high-resolution spectrometer (400-600 MHz), weigh approximately 5-15 mg of this compound.[6][8] This concentration provides a strong signal-to-noise ratio without causing issues like peak broadening or difficulty shimming that can arise from overly concentrated samples.[6]

-

Dissolution and Transfer: Dissolve the weighed solid in a small, clean vial with ~0.6-0.7 mL of CDCl₃.[9] This ensures complete dissolution before transfer. Visually inspect the solution against a light source for any suspended particulate matter. Homogeneous samples are critical for achieving a uniform magnetic field.[9]

-

Filtration (If Necessary): If any solids are present, filter the solution directly into a clean, dry, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of cotton or glass wool.[8] Particulates will severely degrade spectral resolution.[6]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, allowing for accurate chemical shift calibration.

-

Instrumental Parameters:

-

Locking: The deuterium signal from the solvent (e.g., CDCl₃) is used by the spectrometer to "lock" the magnetic field, compensating for any drift during the experiment.

-

Shimming: This automated or manual process adjusts currents in shim coils to optimize the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.

-

Acquisition: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.

-

Predictive Analysis and Spectral Interpretation

By applying the foundational principles of substituent effects and spin-spin coupling, we can predict the ¹H NMR spectrum of this compound with high accuracy.

Ring A: The Phenyl Ring

This ring is attached directly to the electron-withdrawing carbonyl group. Consequently, all its protons will be deshielded and appear downfield relative to benzene (7.34 ppm).

-

H-2'/H-6' (ortho): These protons are closest to the carbonyl group and experience the strongest deshielding effect. They will appear furthest downfield in the spectrum. Due to coupling with their meta neighbors (H-3'/H-5'), they will likely appear as a doublet or multiplet.

-

H-3'/H-5' (meta) & H-4' (para): These protons are further from the EWG and will be less deshielded than the ortho protons. Their signals often overlap and form a complex multiplet in the range of 7.4-7.6 ppm.[10]

Ring B: The 3-Aminophenyl Ring

This ring is influenced by a 'push-pull' electronic scenario. The -NH₂ group at C3 is a powerful EDG, while the benzoyl group at C1 is an EWG.

-

-NH₂ Protons: The two amine protons will typically appear as a broad singlet. Its chemical shift is variable (often 3.5-4.5 ppm in CDCl₃) due to its concentration- and temperature-dependent hydrogen bonding capacity. It will integrate to 2H.

-

H-6 (para to -NH₂): This proton experiences the strongest shielding from the amine group. It will be shifted significantly upfield relative to the other aromatic protons on this ring. It is coupled to H-5 (ortho) and H-2 (meta), likely appearing as a doublet of doublets or a triplet.

-

H-4 (ortho to -NH₂): This proton is also strongly shielded by the amine group, causing an upfield shift. It is coupled to H-5 (ortho) and H-2 (meta), and will likely appear as a doublet of doublets or a triplet.

-

H-2 (ortho to -C=O): This proton is in a contested position. It is ortho to the deshielding carbonyl group but also ortho to the shielding amine group. The proximity and strong inductive/resonance effect of the carbonyl often dominates, making this proton the most downfield on Ring B. It will be coupled to H-6 (meta) and H-4 (meta).

-

H-5 (meta to both): This proton is meta to both substituents and will be less affected than the ortho/para positions. It is coupled to H-4 and H-6 (ortho), and will appear as a triplet.

Spin-Spin Coupling: The Source of Multiplicity

The splitting of signals into multiplets is caused by the magnetic influence of non-equivalent neighboring protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).

-

Ortho Coupling (³J):** Coupling between protons on adjacent carbons. Typically 7-10 Hz.[4][11]

-

Meta Coupling (⁴J):** Coupling between protons separated by three bonds. Typically 2-3 Hz.[4][11]

-

Para Coupling (⁵J):** Coupling across four bonds. Typically <1 Hz and often not resolved.[12]

This information is critical for definitive assignments. For example, a signal displaying a large coupling of ~8 Hz and a small coupling of ~2 Hz can be identified as a proton with both an ortho and a meta neighbor.

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Key Couplings (J, Hz) |

| H-2', H-6' | 7.7 - 7.9 | Multiplet (or dd) | 2H | ³J ≈ 7-8 |

| H-3', H-4', H-5' | 7.4 - 7.6 | Complex Multiplet | 3H | ³J ≈ 7-8, ⁴J ≈ 2-3 |

| H-2 | 7.2 - 7.3 | Multiplet (or s) | 1H | ⁴J ≈ 2-3 |

| H-5 | 7.1 - 7.2 | Triplet (t) | 1H | ³J ≈ 8 |

| H-4 | 6.8 - 6.9 | Doublet of Doublets (dd) | 1H | ³J ≈ 8, ⁴J ≈ 2 |

| H-6 | 6.7 - 6.8 | Doublet of Doublets (dd) | 1H | ³J ≈ 8, ⁴J ≈ 2 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | None |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

From Acquisition to Analysis: Data Processing Essentials

The raw data collected by the spectrometer is the Free Induction Decay (FID), a time-domain signal. To generate the familiar frequency-domain spectrum, a series of critical data processing steps must be applied.[13][14]

-

Apodization (Windowing): The FID is multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio or enhance resolution before Fourier transformation.[15]

-

Fourier Transform (FT): This is the core mathematical operation that converts the time-domain FID into the frequency-domain spectrum, revealing peaks at their respective resonance frequencies.[15][16]

-

Phase Correction: The FT process can introduce phase distortions, causing peaks to be asymmetric or dip below the baseline. Manual or automatic phase correction is applied to ensure all peaks are in pure absorption mode (positive and symmetrical).[16]

-

Baseline Correction: Minor instrumental artifacts can cause the baseline of the spectrum to be uneven. A baseline correction algorithm is applied to produce a flat, zero-level baseline, which is essential for accurate integration.[17]

-

Referencing and Integration: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. Following this, the area under each peak is integrated. The relative ratios of these integrals are directly proportional to the number of protons giving rise to each signal.

Conclusion: A Unified Structural Narrative

The ¹H NMR spectrum of this compound provides a comprehensive and self-consistent structural proof. The downfield signals between 7.4 and 7.9 ppm confirm the presence of the electron-deficient phenyl ring attached to the carbonyl. The more upfield and distinctly patterned signals between 6.7 and 7.3 ppm, along with the broad 2H singlet for the amine, unequivocally identify the 3-aminophenyl moiety. The integration values (a 5:4 ratio for the two aromatic rings) and the specific splitting patterns, governed by predictable ortho and meta coupling constants, allow for the unambiguous assignment of every proton. This detailed analysis, moving from first principles through meticulous protocol to logical interpretation, exemplifies the power of NMR spectroscopy as a cornerstone of chemical research and development.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

University of Ottawa. How to make an NMR sample. [Link]

-

Pace University. Sample Preparation. [Link]

-

Morris, G. A. (2007). NMR Data Processing. eMagRes. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Calgary. Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

ResearchGate. NMR Data Processing. [Link]

-

Chemistry For Everyone. (2025). How Do You Process NMR Data?. YouTube. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

-

Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. amherst.edu [amherst.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

- 9. organomation.com [organomation.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 17. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

Deconstructing the Molecular Signature: An In-depth Technical Guide to the FT-IR Spectrum of 3-Aminobenzophenone

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-transform infrared (FT-IR) spectroscopy stands out for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide offers an in-depth interpretation of the FT-IR spectrum of 3-Aminobenzophenone, a key building block in synthetic organic chemistry. We will move beyond a mere cataloging of peaks to a nuanced analysis grounded in the principles of vibrational spectroscopy, enabling a deeper understanding of how its unique structural features manifest in its infrared spectrum.

The Vibrational Story of this compound: A Tale of Two Functional Groups

This compound (C₁₃H₁₁NO) is a fascinating molecule for spectroscopic analysis due to the electronic interplay between its three key components: a primary aromatic amine (-NH₂), a diaryl ketone (C=O), and two phenyl rings.[1][2][3][4][5] The position, intensity, and shape of the absorption bands in its FT-IR spectrum are direct reporters of the vibrational modes of the bonds within these groups. The interpretation of this spectrum is, therefore, a systematic process of identifying and assigning these characteristic vibrations.

The overall workflow for this interpretive process can be visualized as follows:

Caption: Logical workflow for the FT-IR spectral interpretation of this compound.

Decoding the Spectrum: A Region-by-Region Analysis

The FT-IR spectrum of this compound can be systematically interpreted by examining distinct regions where specific vibrational modes are expected to appear.

The High-Frequency Region (4000-2500 cm⁻¹): N-H and C-H Stretching Vibrations

This region is dominated by the stretching vibrations of bonds involving hydrogen atoms.

-

N-H Stretching of the Primary Aromatic Amine: Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands.[6][7][8] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds. In aromatic amines, these bands typically appear in the 3500-3300 cm⁻¹ range.[9][10] For this compound, we expect to see two moderately intense and relatively sharp peaks. The presence of two peaks is a definitive indicator of a primary amine.[6][11] The polarity of the N-H bond is less than that of an O-H bond, so these absorptions are typically not as broad as those seen in alcohols.[12]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings occur at wavenumbers just above 3000 cm⁻¹.[13][14][15] These bands are usually of weak to medium intensity. Their presence is a key indicator of an unsaturated or aromatic system, as the C-H stretching in alkanes appears below 3000 cm⁻¹.[14][15]

The Double Bond Region (2000-1500 cm⁻¹): Carbonyl and Aromatic Ring Vibrations

This region provides crucial information about the ketone and the aromatic rings.

-

C=O Stretching of the Diaryl Ketone: The carbonyl (C=O) group gives rise to one of the most intense and characteristic absorption bands in an IR spectrum due to the large change in dipole moment during stretching.[16][17] For a simple aliphatic ketone, this peak is typically found around 1715 cm⁻¹.[18][19] However, in this compound, the carbonyl group is conjugated with both phenyl rings. This conjugation delocalizes the pi-electrons, which slightly weakens the C=O double bond and lowers its vibrational frequency. Therefore, the C=O stretching band for this aromatic ketone is expected to appear at a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[18]

-

N-H Bending (Scissoring): Primary amines also exhibit an N-H bending vibration (scissoring) in the 1650-1580 cm⁻¹ region.[6][7][8] This band can sometimes be obscured by or overlap with the aromatic C=C stretching bands.

-

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic rings give rise to a set of characteristic bands, typically of medium to sharp intensity, in the 1600-1450 cm⁻¹ region.[13][20][21] Aromatic compounds often show two or three bands in this area.

The Fingerprint Region (<1500 cm⁻¹): Complex Vibrations and Substitution Patterns

This region is often complex, containing a multitude of overlapping bands that are unique to the molecule as a whole.

-

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically found in the 1335-1250 cm⁻¹ range and is usually a strong absorption.[6][7][9][10]

-

Aromatic C-H Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are particularly informative for determining the substitution pattern on the benzene rings. These strong absorptions typically occur in the 900-675 cm⁻¹ range.[13] For this compound, we have a monosubstituted ring and a meta-disubstituted ring.

-

Monosubstituted Ring: Expect strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.

-

Meta-disubstituted Ring: Look for bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions. The specific pattern of these bands can confirm the meta-substitution.[22]

-

-

"Benzene Fingers": Weak overtone and combination bands often appear in the 2000-1665 cm⁻¹ region. The pattern of these "benzene fingers" can also be characteristic of the ring substitution pattern.[23]

Summary of Key FT-IR Absorptions for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Asymmetric N-H Stretch | Primary Aromatic Amine | ~3450 - 3400 | Medium | Two distinct peaks confirm a primary amine.[6][11] |

| Symmetric N-H Stretch | Primary Aromatic Amine | ~3370 - 3300 | Medium | |

| Aromatic C-H Stretch | Phenyl Rings | ~3100 - 3000 | Weak to Medium | Indicates unsaturation.[13][14][15] |

| C=O Stretch | Diaryl Ketone | ~1685 - 1660 | Strong, Sharp | Frequency is lowered due to conjugation with the aromatic rings.[16][18] |

| N-H Bend (Scissoring) | Primary Aromatic Amine | ~1620 - 1580 | Medium | May overlap with aromatic C=C stretches.[6][8] |

| Aromatic C=C Stretch | Phenyl Rings | ~1600 - 1450 | Medium, Sharp | Typically appears as a set of two or three bands.[13][20] |

| C-N Stretch | Aromatic Amine | ~1335 - 1250 | Strong | Characteristic of aromatic amines.[6][9] |

| Aromatic C-H Out-of-Plane Bending | Phenyl Rings | ~900 - 675 | Strong | The pattern of these bands indicates the substitution on the rings.[13][22] |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the reliability of the spectral interpretation, a robust experimental protocol is essential. The following outlines a standard procedure for acquiring the FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound (analytical grade)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Drying: Gently dry the this compound sample and the KBr powder in an oven at 105-110 °C for at least 2 hours to remove any adsorbed water. Moisture will lead to a broad O-H stretching band around 3400 cm⁻¹, which can interfere with the N-H stretching region.

-

Sample Preparation: a. In the agate mortar, place approximately 1-2 mg of the this compound sample. b. Add approximately 100-200 mg of the dried KBr powder. c. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

Pellet Formation: a. Transfer a portion of the KBr-sample mixture into the pellet-forming die. b. Place the die into the hydraulic press. c. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.

-

Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Conclusion

The FT-IR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the high-frequency N-H and C-H stretches, moving through the characteristic C=O and aromatic C=C vibrations, and culminating in the analysis of the complex fingerprint region, allows for a confident and detailed structural confirmation. By understanding the underlying principles of how molecular vibrations interact with infrared radiation and the electronic effects of conjugation and aromatic substitution, researchers can leverage FT-IR spectroscopy as a powerful tool in their analytical workflow. The concordance between the expected absorption bands and the experimentally obtained spectrum provides a high degree of certainty in the identification and purity assessment of this important chemical compound.

References

- Infrared Spectroscopy - CDN. (n.d.). Illinois State University.

-

Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). LibreTexts. Retrieved from [Link]

- IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder.

-

[Influence of solvents on IR spectrum of aromatic amines]. (2004). PubMed. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). WikiEducator. Retrieved from [Link]

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

-

6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021, December 15). LibreTexts. Retrieved from [Link]

-

Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development. Retrieved from [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). LibreTexts. Retrieved from [Link]

-

FT-IR spectra of N–H stretching vibrations from T2... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. (2017, September 1). Spectroscopy Online. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved from [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. Retrieved from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac Ltd. Retrieved from [Link]

-

image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

The Benzene Fingers, Part II: Let Your Fingers Do the Walking Through the Benzene Fingers | Spectroscopy Online. (2016, September 1). Spectroscopy Online. Retrieved from [Link]

- IR_lectureNotes.pdf. (n.d.).

-

Aromatic Fingerprint Vibrations - Oregon State University. (n.d.). Oregon State University. Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

- Ketone infrared spectra - Chemistry. (n.d.).

-

(PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12). ResearchGate. Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-